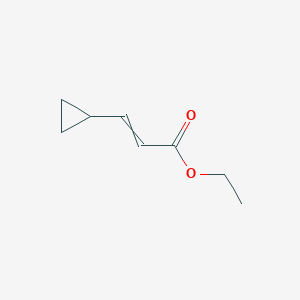
(R)-Darifenacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.
Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
®-Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.
Applications De Recherche Scientifique
®-Darifenacin-d4 has several scientific research applications:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Darifenacin, providing insights into its absorption, distribution, metabolism, and excretion.
Drug Development: It serves as a reference compound in the development of new drugs, helping to understand the behavior of similar compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, particularly in relation to its antimuscarinic properties.
Industrial Applications: In the industry, ®-Darifenacin-d4 is used in the development of analytical methods and quality control processes.
Mécanisme D'action
®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Darifenacin: The non-deuterated form of ®-Darifenacin-d4, used for similar therapeutic purposes.
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Vibegron: A beta-3 adrenergic agonist used for the treatment of overactive bladder.
Uniqueness
®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Propriétés
Numéro CAS |
1261734-81-9 |
|---|---|
Formule moléculaire |
C₂₈H₂₆D₄N₂O₂ |
Poids moléculaire |
430.57 |
Synonymes |
(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)

